![molecular formula C14H20N2O4 B1284451 (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-94-8](/img/structure/B1284451.png)
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester
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Overview
Description
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is a compound that features a benzo[1,3]dioxole moiety, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the carbamic acid tert-butyl ester: This step involves the reaction of the amino compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the amino group or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamic acid ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzo[1,3]dioxole derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The benzo[1,3]dioxole moiety is known to exhibit various biological activities, including anticancer and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The amino group and carbamic acid ester can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid methyl ester
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid ethyl ester
- (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid isopropyl ester
Uniqueness
The tert-butyl ester group in (2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.
Biological Activity
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester, also known by its CAS number 912762-94-8, is a compound featuring a benzo[1,3]dioxole moiety. This structure is prevalent in various biologically active molecules and has been the subject of research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and comparative studies with similar compounds.
Property | Value |
---|---|
IUPAC Name | tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate |
Molecular Formula | C14H20N2O4 |
Molecular Weight | 280.32 g/mol |
CAS Number | 912762-94-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzo[1,3]dioxole moiety is known to modulate enzyme and receptor activities through:
- Hydrogen Bonding : The amino group and carbamic acid ester facilitate interactions with biological macromolecules.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the benzo[1,3]dioxole structure. For instance, research on derivatives has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Compounds were tested against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines.
Compound | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2) | 7.46 |
1.54 (HCT116) | 8.29 | |
4.52 (MCF7) | 4.56 |
The above table illustrates that certain derivatives exhibit stronger anticancer activity compared to standard chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
The benzo[1,3]dioxole moiety is also associated with antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains. Specific studies are needed to quantify the antimicrobial efficacy of the tert-butyl ester variant.
Study on Anticancer Mechanisms
A study investigated the mechanisms behind the anticancer activity of benzo[1,3]dioxole derivatives:
- Methods : The research employed SRB assays to assess cytotoxicity and further analyzed apoptosis pathways via annexin V-FITC staining.
The findings indicated that these compounds induce apoptosis in cancer cells through the mitochondrial pathway by modulating proteins like Bax and Bcl-2.
Comparative Analysis with Similar Compounds
Comparative studies with other carbamate derivatives provide insights into the unique properties of this compound:
Compound Name | Structure Type | Notable Activities |
---|---|---|
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid methyl ester | Methyl Ester | Moderate cytotoxicity |
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid ethyl ester | Ethyl Ester | Antimicrobial activity |
(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid isopropyl ester | Isopropyl Ester | Low cytotoxicity |
The tert-butyl ester derivative stands out due to its steric hindrance which may enhance its reactivity and interaction profile compared to other esters.
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(1,3-benzodioxol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-7-10(15)9-4-5-11-12(6-9)19-8-18-11/h4-6,10H,7-8,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSZUBZMVYTJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC2=C(C=C1)OCO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587581 |
Source
|
Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-94-8 |
Source
|
Record name | tert-Butyl [2-amino-2-(2H-1,3-benzodioxol-5-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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